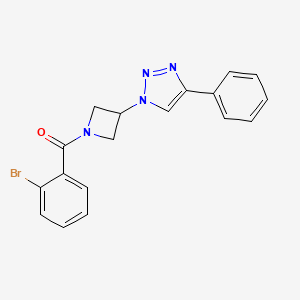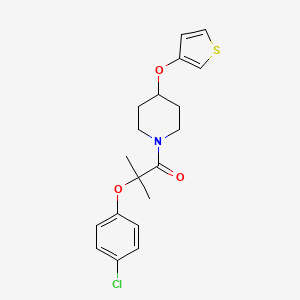![molecular formula C20H19N3O3 B2392942 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 941917-88-0](/img/structure/B2392942.png)
1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone, also known as MPO, is a synthetic compound that has been extensively researched for its potential in various scientific applications. MPO is a pyrrolidinone derivative, and its chemical structure is shown below:
Mécanisme D'action
The exact mechanism of action of 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation, and to bind to the dopamine transporter, a receptor that is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has also been shown to protect against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has several advantages for use in lab experiments, including its high purity and stability, its ability to bind to specific receptors and enzymes, and its fluorescent properties. However, 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone, including:
1. Further studies on the mechanism of action of 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone, particularly its interactions with specific enzymes and receptors.
2. Development of more efficient synthesis methods for 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone to improve its yield and purity.
3. Studies on the potential use of 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone as a diagnostic tool for detecting metal ions and other biomolecules.
4. Further studies on the potential use of 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
5. Development of novel derivatives of 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone with improved properties and efficacy.
Conclusion:
In conclusion, 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a synthetic compound that has shown potential in various scientific applications, including as a fluorescent probe, anti-cancer agent, anti-inflammatory agent, and neuroprotective agent. 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has several advantages for use in lab experiments, but also has some limitations. Further research on 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is needed to fully understand its mechanism of action and potential applications in medicine and other fields.
Méthodes De Synthèse
The synthesis of 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)-propionyl chloride to form the final product, 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has shown potential in various scientific applications, including as a fluorescent probe for detecting metal ions, as a potential anti-cancer agent, and as a potential anti-inflammatory agent. 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-4-3-5-14(10-13)19-21-20(26-22-19)15-11-18(24)23(12-15)16-6-8-17(25-2)9-7-16/h3-10,15H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPWSKWLNSGPHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2392863.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2392864.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2392865.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide](/img/structure/B2392867.png)

![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2392870.png)

![5-Methyl-7-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2392874.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2392881.png)
